Photostability of 9,9-Difluorofluorene Polymers
The 9,9-difluorofluorene core is critical for achieving enhanced photostability in fluorene-based polymers. The homopolymer derived from this core, poly(9,9-difluorofluorene) (PFF), exhibits demonstrably superior photostability compared to its hydrogenated analogue, poly(fluorene) (PF), a key failure point in blue-light-emitting devices due to aggregate and ketone defect formation. This enhanced stability is attributed to the strong electron-withdrawing effect of the difluoromethylene bridge, which suppresses photo-oxidation pathways [1].
| Evidence Dimension | Photoluminescence (PL) stability under irradiation |
|---|---|
| Target Compound Data | Poly(9,9-difluorofluorene) (PFF) exhibits better photostability |
| Comparator Or Baseline | Poly(fluorene) (PF) |
| Quantified Difference | Qualitative observation: 'better photostability... in photoluminescence measurement' [1] |
| Conditions | Electropolymerized thin films in BF3-OEt2; PL measurement under continuous irradiation [1] |
Why This Matters
Selecting this compound as a monomer or precursor ensures the resulting conjugated polymer will have a longer operational lifetime, a critical parameter for the procurement of materials for durable OLED or sensor applications.
- [1] Inagi, S., Yamaguchi, T., Hayashi, S., Koseki, K., & Fuchigami, T. (2010). Electropolymerization of 9,9-difluorofluorene in BF3-OEt2 toward a photostable n-type material. Electrochemistry Communications, 12(5), 661–663. View Source
